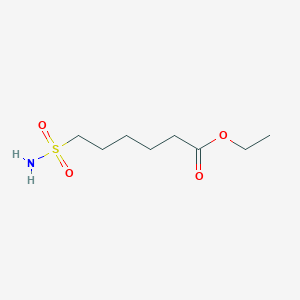![molecular formula C15H22N2O3S B2831737 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1356817-46-3](/img/structure/B2831737.png)
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It might include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It might include information about the types of bonds in the molecule, the molecule’s shape, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It might include the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties. It might include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Thermal Degradation and Analytical Challenges
The thermal degradation of related compounds, such as modafinil and its analogs, has been investigated, revealing potential challenges in forensic and clinical analysis. The study highlights the formation of degradation products like 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis, pointing to the complexities of analyzing these compounds under heat-induced conditions (Dowling et al., 2017).
Selectivity Across Monoamine Transporters
Research on novel analogs of modafinil, including structural modifications, has contributed to understanding the selectivity for dopamine transporter (DAT) over serotonin transporter (SERT). These studies provide insights into the structural elements essential for binding affinity and selectivity, offering potential avenues for the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).
Antibacterial Applications
Derivatives of acetamide bearing heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. For instance, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate to high inhibitory activities against various bacterial strains, showcasing their relevance in developing new antibacterial agents (Iqbal et al., 2017).
Protective Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group, among others, has been used as a protecting group for NH in various compounds, illustrating its utility in organic synthesis. This application underscores the versatility of sulfonylamino acetamide derivatives in facilitating complex synthetic pathways (Petit et al., 2014).
Chemoselective Acetylation for Drug Synthesis
The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide showcases the application of related compounds in synthesizing intermediates for antimalarial drugs. This research highlights the potential of enzymatic methods to achieve selective acetylation, contributing to the field of drug synthesis (Magadum & Yadav, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-10-17(12-15(16)18)21(19,20)11-9-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H2,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWJTTZMOASLK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)S(=O)(=O)C=CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC(=O)N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-butyl-2-(4-methylphenyl)ethenesulfonamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


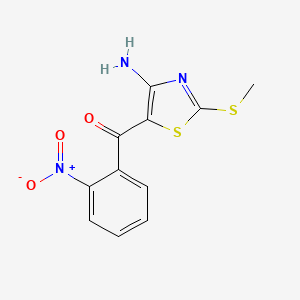

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)
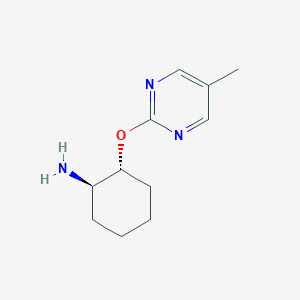


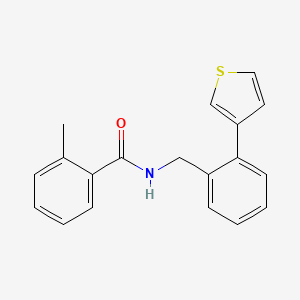
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
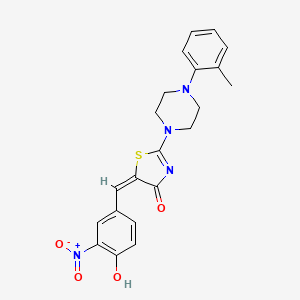

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)
